molecular formula C16H17FN2O3S B6750911 N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide

N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide

Cat. No.: B6750911
M. Wt: 336.4 g/mol
InChI Key: GZXAWCXLNJYKEH-UHFFFAOYSA-N
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Description

    Starting Material: 4-fluorophenol.

    Reaction: Etherification with the intermediate pyridine sulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI).

    Conditions: Conducted in an inert atmosphere, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Methylation

      Starting Material: The intermediate compound from the previous step.

      Reaction: Methylation using methyl iodide or dimethyl sulfate.

      Conditions: Typically performed in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Industrial Production Methods

    Industrial production of N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

    Properties

    IUPAC Name

    N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H17FN2O3S/c1-19(11-12-4-5-12)23(20,21)15-3-2-10-18-16(15)22-14-8-6-13(17)7-9-14/h2-3,6-10,12H,4-5,11H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GZXAWCXLNJYKEH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(CC1CC1)S(=O)(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H17FN2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    336.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    • Formation of the Pyridine Sulfonamide Core

        Starting Material: 2-chloropyridine-3-sulfonamide.

        Reaction: Nucleophilic substitution with cyclopropylmethylamine under basic conditions to introduce the cyclopropylmethyl group.

        Conditions: Typically performed in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydride or potassium carbonate.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.

        Products: Oxidation of the cyclopropylmethyl group can lead to the formation of carboxylic acids or ketones.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

        Conditions: Conducted in inert solvents like ether or THF.

        Products: Reduction of the sulfonamide group can yield amines.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.

        Products: Substitution reactions can introduce various functional groups onto the pyridine ring or the fluorophenoxy moiety.

    Scientific Research Applications

    N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide has several applications in scientific research:

    • Medicinal Chemistry

        Potential Use: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

        Research Focus: Investigating its efficacy and safety in preclinical models for diseases such as cancer or neurological disorders.

    • Materials Science

        Application: As a building block for the synthesis of novel polymers or materials with unique electronic or optical properties.

        Research Focus: Exploring its use in the development of advanced materials for electronics or photonics.

    • Biological Studies

        Use: As a probe to study biological pathways or as a ligand in biochemical assays.

        Research Focus: Understanding its interaction with biological macromolecules and its potential as a tool in molecular biology.

    Mechanism of Action

    The mechanism of action of N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common mechanisms include:

    • Enzyme Inhibition

        Target: Specific enzymes involved in disease pathways.

        Mechanism: Binding to the active site or allosteric sites, inhibiting enzyme activity.

    • Receptor Modulation

        Target: Cell surface or intracellular receptors.

        Mechanism: Acting as an agonist or antagonist to modulate receptor signaling pathways.

    Comparison with Similar Compounds

    N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide can be compared with other compounds that have similar structural features or applications:

    • N-(cyclopropylmethyl)-2-(4-chlorophenoxy)-N-methylpyridine-3-sulfonamide

        Similarity: Similar structure with a chlorine atom instead of a fluorine atom.

        Difference: The presence of fluorine can significantly alter the compound’s reactivity and biological activity.

    • N-(cyclopropylmethyl)-2-(4-methoxyphenoxy)-N-methylpyridine-3-sulfonamide

        Similarity: Similar structure with a methoxy group instead of a fluorine atom.

        Difference: The methoxy group can affect the compound’s electronic properties and interactions with biological targets.

    • N-(cyclopropylmethyl)-2-(4-bromophenoxy)-N-methylpyridine-3-sulfonamide

        Similarity: Similar structure with a bromine atom instead of a fluorine atom.

        Difference: Bromine’s larger size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.

    These comparisons highlight the unique aspects of this compound, particularly the influence of the fluorine atom on its chemical and biological properties.

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